Perfluoro-1,3,5-trimethylcyclohexane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

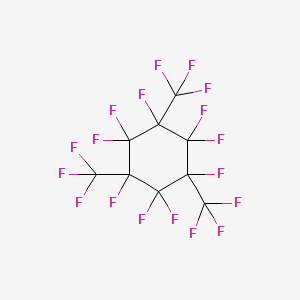

3D Structure

Properties

IUPAC Name |

1,1,2,3,3,4,5,5,6-nonafluoro-2,4,6-tris(trifluoromethyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9F18/c10-1(7(19,20)21)4(13,14)2(11,8(22,23)24)6(17,18)3(12,5(1,15)16)9(25,26)27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOFOLPXKULBGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9F18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380039 | |

| Record name | Perfluoro-1,3,5-trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374-76-5 | |

| Record name | Perfluoro-1,3,5-trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro(1,3,5-trimethylcyclohexane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Perfluoro-1,3,5-trimethylcyclohexane

Abstract

Perfluoro-1,3,5-trimethylcyclohexane (C₉F₁₈) is a fully fluorinated hydrocarbon belonging to the class of per- and polyfluoroalkyl substances (PFAS).[1][2] Its unique physical and chemical properties, including high thermal stability, chemical inertness, and dielectric strength, make it a valuable compound in various specialized industrial applications.[2] This guide provides a comprehensive overview of the synthesis and characterization of this compound, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the primary synthetic methodologies, with a focus on the Fowler process and electrochemical fluorination, and detail the analytical techniques essential for its structural elucidation and purity assessment.

Introduction: The Significance of Perfluorinated Alicyclic Compounds

Perfluorocarbons (PFCs) are a class of organofluorine compounds where all hydrogen atoms on a carbon backbone are replaced by fluorine atoms. This complete fluorination imparts exceptional properties, including high density, low surface tension, and remarkable thermal and chemical stability.[2] this compound, with its cyclic structure and trifluoromethyl substitutions, exemplifies these characteristics. Its applications range from being a heat transfer fluid and dielectric coolant to its use in the synthesis of advanced materials.[2][3] Understanding the synthesis and rigorous characterization of this compound is paramount for ensuring its quality and performance in these demanding applications.

Synthesis Methodologies: Crafting the Perfluorinated Scaffold

The synthesis of this compound primarily involves the exhaustive fluorination of its hydrocarbon analog, 1,3,5-trimethylcyclohexane (mesitylene). The challenge lies in achieving complete fluorination without significant fragmentation of the hydrocarbon backbone. Two principal methods have been established for this purpose: the Fowler process and electrochemical fluorination (Simons process).

The Fowler Process: High-Temperature Vapor-Phase Fluorination

The Fowler process is a robust method for producing perfluorocarbons by reacting a hydrocarbon vapor with a high-valency metal fluoride, typically cobalt(III) fluoride (CoF₃).[4] This process moderates the highly exothermic reaction between hydrocarbons and elemental fluorine, preventing ignition and promoting controlled fluorination.[4]

Mechanism: The process occurs in two main stages:

-

Regeneration of the Fluorinating Agent: Cobalt(II) fluoride (CoF₂) is fluorinated at high temperatures to produce the active fluorinating agent, cobalt(III) fluoride.

-

2 CoF₂ + F₂ → 2 CoF₃[4]

-

-

Fluorination of the Hydrocarbon: The hydrocarbon vapor (1,3,5-trimethylcyclohexane) is passed over a heated bed of CoF₃. The CoF₃ is reduced back to CoF₂, and the hydrocarbon is perfluorinated. The reaction is thought to proceed via a single electron transfer mechanism involving carbocation intermediates, which can sometimes lead to rearrangements and a mixture of products.[4]

-

C₉H₁₈ + 36 CoF₃ → C₉F₁₈ + 18 HF + 36 CoF₂

-

Experimental Protocol: Fowler Process

-

Reactor Preparation: A nickel or nickel-alloy tube reactor is packed with CoF₂ powder.

-

Fluorinating Agent Regeneration: A stream of anhydrous fluorine gas diluted with nitrogen is passed through the reactor at 250-300°C to convert CoF₂ to CoF₃. The completion of the reaction is indicated by the breakthrough of fluorine gas at the reactor outlet.

-

Hydrocarbon Introduction: A stream of 1,3,5-trimethylcyclohexane vapor, carried by an inert gas (e.g., nitrogen), is introduced into the reactor containing the regenerated CoF₃ at a temperature of 300-400°C.

-

Product Collection: The effluent gas stream, containing the desired this compound, hydrogen fluoride (HF), and any byproducts, is passed through a series of traps. An alkaline scrubber is used to remove HF, followed by cold traps (e.g., liquid nitrogen) to condense the perfluorinated products.

-

Purification: The crude product is typically purified by fractional distillation to separate the desired isomer and remove any partially fluorinated or fragmented byproducts.

Diagram: Fowler Process Workflow

Caption: Workflow of the Fowler process for perfluorocarbon synthesis.

Electrochemical Fluorination (ECF) / Simons Process

Electrochemical fluorination, also known as the Simons process, is another widely used industrial method for producing perfluorinated compounds.[5][6] This process involves the electrolysis of a solution of an organic compound in anhydrous hydrogen fluoride (aHF).[5]

Mechanism: The organic substrate is dissolved in aHF, which serves as both the solvent and the fluorine source. An electric current is passed through the solution using nickel anodes.[5] While the exact mechanism is complex and debated, it is believed to involve the formation of high-valent nickel fluoride species on the anode surface, which then act as the fluorinating agent. This process typically results in the complete replacement of hydrogen atoms with fluorine.[7]

Experimental Protocol: Electrochemical Fluorination

-

Electrochemical Cell Setup: A Simons ECF cell, typically constructed from Monel or another HF-resistant material, is equipped with a pack of alternating nickel anodes and cathodes. The cell is also fitted with a reflux condenser cooled to a low temperature (e.g., -20°C) to retain aHF.

-

Electrolyte Preparation: Anhydrous hydrogen fluoride is condensed into the cell. The starting material, 1,3,5-trimethylcyclohexane, is then dissolved in the aHF to form the electrolyte. A conductivity additive, such as NaF, may be used.

-

Electrolysis: A constant voltage is applied across the electrodes to initiate the fluorination process. The temperature of the cell is typically maintained between 0°C and 20°C. Gaseous products, primarily hydrogen from the cathode and perfluorinated products, exit the cell.

-

Product Collection and Purification: The effluent gas stream is passed through a reflux condenser to return vaporized aHF to the cell. The perfluorinated products, being denser and immiscible with aHF, collect at the bottom of the cell and can be drained periodically. The crude product is then washed with a dilute base (e.g., sodium bicarbonate solution) to remove residual HF, dried, and purified by fractional distillation.

Diagram: Electrochemical Fluorination (ECF) Workflow

Caption: Workflow of the Electrochemical Fluorination (ECF) process.

Characterization Techniques: Verifying Structure and Purity

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organofluorine compounds.[8][9]

-

¹⁹F NMR: This is the most informative technique for characterizing perfluorinated compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR analysis.[8][10] The large chemical shift range of ¹⁹F NMR (over 800 ppm) provides excellent signal dispersion, allowing for the differentiation of fluorine atoms in different chemical environments.[10] For this compound, distinct signals will be observed for the trifluoromethyl (-CF₃) groups and the fluorine atoms on the cyclohexane ring. Spin-spin coupling between non-equivalent fluorine atoms provides valuable information about the connectivity of the molecule.

-

¹³C NMR: While ¹⁹F NMR is primary, ¹³C NMR can provide complementary structural information. The carbon signals will be split by the attached fluorine atoms, creating complex multiplets. The magnitude of the C-F coupling constants can help in assigning the carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for volatile compounds like this compound.[11] The gas chromatograph separates the components of the sample before they enter the mass spectrometer.[12] Electron ionization (EI) is a common technique, but it often leads to extensive fragmentation of perfluorinated compounds, and the molecular ion may not be observed.[13][14] Softer ionization techniques like chemical ionization (CI) or field ionization (FI) can be used to increase the likelihood of observing the molecular ion.[14] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the fragments and the molecular ion, if present.[15]

Gas Chromatography (GC)

Gas chromatography is a crucial technique for assessing the purity of the synthesized product.[12][16]

-

Purity Assessment: A capillary column with a suitable stationary phase is used to separate the this compound from any starting material, partially fluorinated intermediates, or isomeric byproducts. A flame ionization detector (FID) or a thermal conductivity detector (TCD) can be used for detection. The purity is determined by the relative area of the product peak in the chromatogram.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉F₁₈ | [1][17] |

| Molecular Weight | 450.07 g/mol | [1][17][18] |

| Appearance | Clear, colorless liquid | [19] |

| Boiling Point | ~127.4 °C | [18][19] |

| Melting Point | ~ -68 °C | [18][19][] |

| Density | ~1.888 g/mL | [18][19] |

| Refractive Index | ~1.2973 | [18][19] |

| Solubility | Insoluble in water; soluble in many fluorinated solvents. | [19] |

Conclusion

The synthesis of this compound is a technically demanding process that relies on specialized fluorination techniques such as the Fowler process and electrochemical fluorination. The successful synthesis must be followed by a comprehensive characterization protocol, primarily utilizing ¹⁹F NMR and GC-MS, to confirm the structure and ensure the high purity required for its advanced applications. This guide provides the foundational knowledge for researchers and scientists to approach the synthesis and characterization of this and other perfluorinated compounds with a solid understanding of the underlying principles and experimental considerations.

References

-

Newton, S., et al. (2017). Novel Polyfluorinated Compounds Identified Using High Resolution Mass Spectrometry Downstream of Manufacturing Facilities near Decatur, Alabama. Environmental Science & Technology. [Link]

-

F2 Chemicals Ltd. This compound. [Link]

-

Baselt, R. C. (1978). Gas chromatography-mass spectrometry of fluorocarbons 11 and 12 in biologic specimens. Journal of Toxicology and Environmental Health. [Link]

-

Wikipedia. Fowler process. [Link]

-

Drescher, E., et al. (2022). Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry. The Journal of Physical Chemistry A. [Link]

-

Oxford Instruments. NMR | Fluorine Spectroscopy. [Link]

-

Spectroscopy Online. (2020). Monitoring for Per- and Poly-Fluoroalkyl (PFAS) with Advanced Mass Spectrometry– Based Methods. [Link]

-

Taniyasu, S., et al. (2013). Recent developments in methods for analysis of perfluorinated persistent pollutants. Journal of Environmental Monitoring. [Link]

-

Nania, C., et al. (2011). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples. International Journal of Analytical Chemistry. [Link]

-

Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

F2 Chemicals Ltd. This compound Product Safety Information Sheet. [Link]

-

PubChem. Perfluoro(1,3,5-trimethylcyclohexane). [Link]

-

Environmental Science & Technology. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [Link]

-

JEOL. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. [Link]

-

Nature Communications. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

- Perfluoro-1,3-dimethylcyclohexane.

-

Analytical Chemistry. (1960). Quantitative Determination of Fluorinated Hydrocarbons by Gas Chromatography. [Link]

-

Thieme. (1996). Electrochemical Introduction of Fluorine. [Link]

-

PubChemLite. Perfluoro(1,3,5-trimethylcyclohexane) (C9F18). [Link]

-

Fisher Scientific. This compound, mixture of isomers, tech., Thermo Scientific Chemicals. [Link]

- Google Patents. (1952). Process for producing fluorocarbons.

-

OSTI.GOV. (1963). ANALYSIS OF VOLATILE INORGANIC FLUORIDES BY GAS LIQUID CHROMATOGRAPHY. [Link]

-

Revue Roumaine de Chimie. (2007). ELECTROCHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. [Link]

-

AZoM. (2023). Gas Chromatography (GC): Separating Volatile Compounds with High Precision. [Link]

- Google Patents. (2016).

-

PubMed. (2019). Electrochemical C(sp3)-H Fluorination. [Link]

-

ResearchGate. (2006). Electrochemical fluorination of some industrially important organic compounds. [Link]

-

Beilstein Journal of Organic Chemistry. (2018). Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5-tetrafluorocyclohexane. [Link]

Sources

- 1. Perfluoro(1,3,5-trimethylcyclohexane) | C9F18 | CID 2776392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound | 374-76-5 [chemicalbook.com]

- 4. Fowler process - Wikipedia [en.wikipedia.org]

- 5. US9340884B2 - Process for the electrochemical fluorination of organic compounds - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 9. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. Gas chromatography-mass spectrometry of fluorocarbons 11 and 12 in biologic specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]

- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 14. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. scbt.com [scbt.com]

- 18. f2chemicals.com [f2chemicals.com]

- 19. f2chemicals.com [f2chemicals.com]

chemical and physical properties of Perfluoro-1,3,5-trimethylcyclohexane

An In-Depth Technical Guide to the Chemical and Physical Properties of Perfluoro-1,3,5-trimethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a fully fluorinated hydrocarbon, a member of the per- and polyfluoroalkyl substances (PFAS) class.[1][2] This guide provides a comprehensive technical overview of its core chemical and physical properties. Characterized by its exceptional chemical inertness, high thermal stability, and unique physical characteristics such as high density and low surface tension, this compound serves as a significant substance in various specialized applications. Its properties are a direct result of the complete substitution of hydrogen with fluorine, leading to strong carbon-fluorine bonds and significant steric shielding. This document consolidates critical data on its molecular structure, physicochemical parameters, stability, and safety, providing a foundational resource for professionals in research and development.

Molecular Structure and Identification

This compound is the perfluorinated analogue of 1,3,5-trimethylcyclohexane.[2] Its structure consists of a six-membered carbon ring where every hydrogen atom has been replaced by a fluorine atom, and three trifluoromethyl (-CF₃) groups are attached at the 1, 3, and 5 positions.

-

IUPAC Name: 1,1,2,3,3,4,5,5,6-nonafluoro-2,4,6-tris(trifluoromethyl)cyclohexane[1][4]

-

Synonyms: Octadecafluoro(1,3,5-trimethylcyclohexane), Nonafluoro-1,3,5-tris(trifluoromethyl)cyclohexane[4][5][7]

Caption: Molecular structure of this compound.

Physicochemical Properties

The complete fluorination of the hydrocarbon backbone imparts a unique set of physical properties to this compound, distinguishing it from conventional organic compounds. It exists as a clear, colorless, and odorless liquid at standard conditions.[8] Its high molecular weight contributes to a relatively high boiling point and density, while weak intermolecular forces result in low viscosity and surface tension.

Table 1: Key Physicochemical Data | Property | Value | Source(s) | | :--- | :--- | :--- | | Molecular Weight | ~450.07 g/mol |[1][3][5][9] | | Appearance | Clear, colorless liquid |[8][10] | | Odor | Odorless |[8] | | Boiling Point | 127.4 °C |[8][9] | | Melting Point | -68 °C |[8][9][10][11][] | | Density | 1.888 g/mL |[8][9][11][] | | Dynamic Viscosity | 2.275 mPa·s |[8][9] | | Kinematic Viscosity | 1.2 mm²/s |[8][9] | | Surface Tension | 17.7 mN/m |[9] | | Refractive Index | 1.2973 |[8][9] | | Vapor Pressure | ~1.3 kPa (at 20°C) |[8] | | Solubility | Insoluble in water; Soluble in some aliphatic and chlorinated hydrocarbons.[7][8] | | Partition Coefficient (log Kow) | 6.8 |[9] |

The high Log Kow value indicates significant lipophilicity and hydrophobicity.[9] This, combined with its insolubility in water, is a hallmark of many perfluorinated compounds.[7][8]

Chemical Stability and Reactivity

A defining characteristic of this compound is its exceptional chemical and thermal stability. This inertness is a direct consequence of the carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry.[2]

-

Chemical Inertness: The molecule is non-reactive under normal conditions of use, storage, and transport.[8] The fluorine atoms create a dense electron shield around the carbon skeleton, protecting it from attack by most chemical reagents.

-

Thermal Stability: Perfluorocarbons are known to be thermally stable at temperatures significantly higher than their hydrocarbon counterparts.[13] this compound has a decomposition temperature of approximately 400 °C.[8] Saturated perfluorocarbons may require temperatures of 600 °C or higher for significant degradation.[14] This stability makes them suitable for high-temperature applications.

-

Reactivity Profile: It does not undergo hazardous polymerization and is stable under normal conditions.[8] No hazardous decomposition products are expected under standard storage and use.[8]

Relevance and Applications in a Research Context

While not a therapeutic agent itself, the unique properties of this compound and related perfluorocarbons make them valuable tools and materials in the biomedical and pharmaceutical fields. The strategic use of fluorine is a major theme in modern drug design, as it can influence properties like metabolic stability, membrane permeability, and binding affinity.[15][16]

-

Oxygen Delivery: Perfluorocarbons are excellent solvents for respiratory gases. This property has led to their investigation in applications such as partial liquid ventilation and as components of artificial blood substitutes.[]

-

Inert Media: Its chemical inertness makes it a suitable medium for sensitive chemical reactions or as a hydraulic or heat-transfer fluid in laboratory equipment.[2]

-

Tracer Studies: It has been used in the characterization of non-aqueous phase liquid/tracer interaction in environmental studies.[7]

-

Drug Delivery Systems: The hydrophobicity and lipophilicity of fluorinated compounds are leveraged in the design of advanced drug delivery systems, such as emulsions and nanoparticles.[17]

Safety and Handling

According to GHS classifications, this compound is considered an irritant.[1]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][5]

-

Handling: Standard laboratory precautions should be observed, including the use of personal protective equipment (gloves, safety glasses). Work should be conducted in a well-ventilated area to avoid inhalation of vapors.[10] Avoid contact with skin, eyes, and clothing.[10]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][10]

Illustrative Experimental Protocol: Density Determination

The accurate determination of physical properties is fundamental to the application of any chemical compound. The following is a standard operating procedure for measuring the density of a liquid like this compound using a pycnometer.

Objective: To accurately measure the density (g/mL) of this compound at a controlled temperature.

Materials:

-

This compound sample

-

Gay-Lussac pycnometer (calibrated volume)

-

Analytical balance (±0.0001 g)

-

Constant temperature water bath

-

Lint-free tissues

-

Acetone (for cleaning)

-

Deionized water

Methodology:

-

Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with acetone, followed by deionized water. Dry completely in an oven and allow to cool to ambient temperature in a desiccator.

-

Mass of Empty Pycnometer: Weigh the clean, dry pycnometer with its stopper on the analytical balance. Record this mass as m₁.

-

Calibration with Water: Fill the pycnometer with deionized water. Insert the stopper, allowing excess water to exit through the capillary. Ensure no air bubbles are present.

-

Temperature Equilibration: Submerge the filled pycnometer in the constant temperature water bath (e.g., 20 °C) for 20-30 minutes to allow the contents to reach thermal equilibrium.

-

Final Mass with Water: Remove the pycnometer from the bath, carefully dry the exterior with a lint-free tissue, and weigh it. Record this mass as m₂. The density of water (ρ_water) at the specific temperature is known from standard tables.

-

Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with the this compound sample, following the same procedure as in step 3.

-

Temperature Equilibration and Final Mass: Equilibrate the pycnometer with the sample in the water bath at the same temperature. Dry the exterior and weigh it. Record this mass as m₃.

-

Calculation:

-

Mass of water: m_water = m₂ - m₁

-

Volume of pycnometer: V = m_water / ρ_water

-

Mass of sample: m_sample = m₃ - m₁

-

Density of sample: ρ_sample = m_sample / V

-

Caption: Experimental workflow for density determination using a pycnometer.

Conclusion

This compound is a highly stable, inert, and dense fluorochemical. Its properties, governed by the strength and polarity of the C-F bond, make it a substance of interest for specialized applications where chemical resistance, thermal stability, and unique solubility characteristics are paramount. For researchers in materials science and drug development, understanding the foundational physicochemical properties of such perfluorinated scaffolds is essential for leveraging their potential in creating novel technologies and therapeutic systems.

References

-

F2 Chemicals Ltd. (2020). This compound. [Link]

-

F2 Chemicals Ltd. (2025). This compound Product Safety Information Sheet. [Link]

-

ACS ES&T Engineering. (n.d.). Thermal Degradation of Long-Chain Fluorinated Greenhouse Gases: Stability, Byproducts, and Remediation Approaches. [Link]

-

ACS Publications. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. [Link]

-

LabFind. [B21500] CAS 374-76-5 | this compound, mixture of isomers, tech.. [Link]

-

PubChem. Perfluoro(1,3,5-trimethylcyclohexane). [Link]

-

ResearchGate. (n.d.). Thermal Stability Analysis of Perfluorohexane. [Link]

-

UND Scholarly Commons. (n.d.). Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substances (PFAS) Using Granular Activated Carbon And Other Porous Materials. [Link]

-

ResearchGate. (n.d.). Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon. [Link]

-

Wikipedia. Perfluoro-1,3-dimethylcyclohexane. [Link]

-

PubChemLite. Perfluoro(1,3,5-trimethylcyclohexane) (C9F18). [Link]

-

NIST WebBook. Perfluoro(methylcyclohexane). [Link]

-

Fisher Scientific Canada. This compound, mixture of isomers, tech., Thermo Scientific Chemicals. [Link]

-

PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. [Link]

-

NIH. (2021). Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery Chemistry. [Link]

-

PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

Sources

- 1. Perfluoro(1,3,5-trimethylcyclohexane) | C9F18 | CID 2776392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. scbt.com [scbt.com]

- 4. Perfluoro(1,3,5-trimethylcyclohexane) | 374-76-5 [sigmaaldrich.com]

- 5. Perfluoro(1,3,5-trimethylcyclohexane) | 374-76-5 [sigmaaldrich.com]

- 6. CAS RN 374-76-5 | Fisher Scientific [fishersci.com]

- 7. This compound | 374-76-5 [chemicalbook.com]

- 8. f2chemicals.com [f2chemicals.com]

- 9. f2chemicals.com [f2chemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. labfind.co.kr [labfind.co.kr]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Perfluoro-1,3,5-trimethylcyclohexane

Introduction

Perfluoro-1,3,5-trimethylcyclohexane (C₉F₁₈) is a perfluorocarbon (PFC) with a molecular weight of 450.07 g/mol .[1][2] Like other PFCs, it is a dense, chemically inert, and thermally stable liquid.[2] This compound exists as a mixture of cis and trans stereoisomers, which can influence its physical properties and potential applications.[] A thorough understanding of its molecular structure and purity requires detailed spectroscopic analysis.

Molecular Structure and Isomerism

This compound consists of a cyclohexane ring where all hydrogen atoms have been replaced by fluorine, and methyl groups at positions 1, 3, and 5 are perfluorinated to trifluoromethyl (-CF₃) groups. The stereochemistry of these -CF₃ groups gives rise to cis and trans isomers. In the cis isomer, all three -CF₃ groups are on the same face of the cyclohexane ring, while the trans isomer has at least one -CF₃ group on the opposite face.

Diagram: Chair Conformations of this compound Isomers

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. For perfluorinated compounds, the C-F bond vibrations are the most prominent features.

Expected Spectral Features:

-

C-F Stretching Region: A very strong and broad absorption band is expected in the region of 1100-1300 cm⁻¹. This band is characteristic of C-F stretching vibrations in perfluorinated compounds. [4]The complexity of this band is due to the coupling of individual C-F stretching modes.

-

Fingerprint Region: The region below 1000 cm⁻¹ will contain complex patterns of C-C stretching and C-F bending vibrations, which can be useful for identifying the specific isomer.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-F Stretch | 1100 - 1300 | Very Strong, Broad |

| C-C Stretch / C-F Bend | < 1000 | Medium to Weak, Complex |

Experimental Protocol: IR Data Acquisition

Caption: Workflow for acquiring an FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for volatile compounds like perfluorocarbons.

Expected Spectral Features:

-

Molecular Ion (M⁺): The molecular ion peak at m/z 450 is expected to be very weak or absent, which is a common characteristic of perfluorinated compounds. [1]* Base Peak: The most abundant ion is expected to be CF₃⁺ at m/z 69. [1]* Fragmentation Pattern: The fragmentation of cyclic perfluorocarbons typically involves the loss of CF₃ groups and cleavage of the ring. Ions of the general formula CₙF₂ₙ₋₁ are often prominent in the spectra of cyclic perfluorocarbons. [5]For this compound, key fragments would be expected from the loss of one or more CF₃ groups.

-

[M - F]⁺: m/z 431

-

[M - CF₃]⁺: m/z 381

-

Other significant fragments would include C₂F₅⁺ (m/z 119), C₃F₅⁺ (m/z 131), and C₄F₇⁺ (m/z 181).

-

Diagram: Proposed Mass Spectral Fragmentation Pathway

Caption: A simplified proposed fragmentation pathway.

Experimental Protocol: Mass Spectrometry Data Acquisition

Caption: Workflow for GC-MS data acquisition.

Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR, IR, and MS techniques. While a complete set of experimental data is not publicly available, a comprehensive understanding of the expected spectral features can be derived from the principles of spectroscopy for fluorinated compounds and data from analogous structures. ¹⁹F and ¹³C NMR are crucial for distinguishing between the cis and trans isomers based on molecular symmetry. IR spectroscopy provides confirmation of the extensive fluorination through strong C-F stretching bands. Mass spectrometry reveals a characteristic fragmentation pattern dominated by the loss of CF₃ groups and the formation of the CF₃⁺ ion. The protocols and predictive data presented in this guide offer a solid foundation for researchers undertaking the analysis of this and related perfluorinated compounds.

References

- THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME FLUORINATED CYCLOHEXANES - RSC Publishing. (1960).

- Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. (2007). Rapid Communications in Mass Spectrometry, 21(23), 3803-14.

- Mass spectra of fluorocarbons. (n.d.).

- Mass spectral studies of perfluorooctane sulfonate derivatives separated by high-resolution gas chromatography. (2007). Journal of Mass Spectrometry, 42(8), 1029-38.

- Mass Spectra of Fluorocarbons. (n.d.).

- Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS. (n.d.).

- Perfluoro-1,3-dimethylcyclohexane - the NIST WebBook. (n.d.).

- Perfluoro(1,3,5-trimethylcyclohexane) (C9F18) - PubChemLite. (n.d.).

-

Fluorocyclohexane | C6H11F | CID 78988 - PubChem. (n.d.). Accessed from [Link].

-

This compound, mixture of isomers, tech., Thermo Scientific Chemicals. (n.d.). Accessed from [Link].

- DFT-Calculated IR Absorption Spectra for PFAS Molecules (II). (2021).

- This compound - F2 Chemicals Ltd. (n.d.).

- PERFLUORO-1,2,3-TRIMETHYLCYCLOBUTENE - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase.

-

Perfluoro(1,3,5-trimethylcyclohexane) | C9F18 | CID 2776392 - PubChem. (n.d.). Accessed from [Link].

-

1,3,5-Trimethylcyclohexane | C9H18 | CID 35364 - PubChem. (n.d.). Accessed from [Link].

- Substituent chemical shifts (SCS) in NMR. Part 5. Mono- and di-fluoro SCS in rigid molecules. (1995). Journal of The Chemical Society, Perkin Transactions 1.

- Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). AZoM.

- 19Flourine NMR. (n.d.).

- Some Characteristics of the Fluorine Nuclear Magnetic Resonance of Alicyclic Fluorocarbons. (n.d.).

- FT-IR spectroscopy and DFT calculations on fluorinated macromer diols: IR intensity and association properties. (2010). The Journal of Physical Chemistry B, 114(19), 6332-6.

- Perfluoro-n-hexane - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase.

- Fluorocyclohexane - Optional[19F NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase.

- Halogenated Organic Compounds | Spectroscopy Online. (2023). Spectroscopy Online.

- Cyclohexane, 1,3,5-trimethyl- - the NIST WebBook. (n.d.).

Sources

An In-depth Technical Guide to Perfluoro-1,3,5-trimethylcyclohexane (CAS 374-76-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Perfluoro-1,3,5-trimethylcyclohexane

This compound, with the CAS registry number 374-76-5, is a fully fluorinated derivative of 1,3,5-trimethylcyclohexane. The substitution of all hydrogen atoms with fluorine imparts exceptional chemical and thermal stability to the molecule.[1] This perfluorocarbon is a colorless, odorless, and non-flammable liquid with a high density and low surface tension.[2] Its unique combination of properties makes it a valuable compound in a variety of specialized applications, ranging from heat transfer and electronics cooling to its use as a tracer compound.[3]

Physicochemical Properties

The distinct properties of this compound are a direct result of the complete fluorination of its hydrocarbon analog. The strong carbon-fluorine bonds and the shielding effect of the fluorine atoms result in a molecule with low polarizability and weak intermolecular forces.

| Property | Value | Source |

| CAS Number | 374-76-5 | [4] |

| Molecular Formula | C₉F₁₈ | [4] |

| Molecular Weight | 450.07 g/mol | [4] |

| Appearance | Clear, colorless liquid | [2] |

| Odor | Odorless | [2] |

| Boiling Point | ~127.4 °C | [2][5] |

| Melting Point | ~-68 °C | [2][5] |

| Density | ~1.888 g/cm³ | [6] |

| Solubility | Insoluble in water; Soluble in some aliphatic and chlorinated hydrocarbons.[2] | |

| Vapor Pressure | ~1.3 kPa | [2] |

| Refractive Index | ~1.2973 | [5] |

Synthesis of this compound

The synthesis of perfluorocarbons like this compound is a specialized process due to the high reactivity of elemental fluorine. The primary industrial methods for producing such compounds are the Fowler process and electrochemical fluorination (the Simons process).

The Fowler Process

The Fowler process is a vapor-phase fluorination method that utilizes a high-valence metal fluoride, typically cobalt(III) fluoride (CoF₃), as a fluorinating agent.[7] This process moderates the highly exothermic reaction between a hydrocarbon and elemental fluorine.

The process can be conceptualized in two main stages:

-

Regeneration of the Fluorinating Agent: Cobalt(II) fluoride (CoF₂) is fluorinated at high temperatures to produce cobalt(III) fluoride. 2 CoF₂ + F₂ → 2 CoF₃

-

Fluorination of the Hydrocarbon: The hydrocarbon precursor, in this case, 1,3,5-trimethylcyclohexane (mesitylene), is passed over a heated bed of CoF₃. The CoF₃ transfers its fluorine atoms to the hydrocarbon, resulting in the perfluorinated product and regenerating CoF₂. C₉H₁₈ + 36 CoF₃ → C₉F₁₈ + 18 HF + 36 CoF₂

A significant challenge in this process is the potential for carbocation rearrangements, which can lead to a mixture of isomers.[7]

Caption: A simplified workflow of the Fowler Process for the synthesis of perfluorocarbons.

Electrochemical Fluorination (Simons Process)

Electrochemical fluorination (ECF), also known as the Simons process, is another key method for the production of perfluorinated compounds.[8] In this process, a solution of the organic compound in anhydrous hydrogen fluoride (HF) is electrolyzed.

The organic substrate, 1,3,5-trimethylcyclohexane, is dissolved in liquid HF, which serves as both the solvent and the fluorine source. An electric current is passed through the solution using nickel electrodes.[8] The hydrogen atoms on the hydrocarbon are progressively replaced by fluorine atoms at the anode.

C₉H₁₈ + 18 HF → C₉F₁₈ + 18 H₂

This method can also produce a mixture of isomers and some fragmentation products.[9]

Caption: Schematic of the Electrochemical Fluorination (Simons Process).

Safe Handling and Storage

This compound is considered to be of low toxicity; however, standard laboratory safety precautions should always be observed.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat when handling this chemical.[6]

-

Ventilation: Use in a well-ventilated area to avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.[2]

-

Spill Response: In case of a spill, absorb the liquid with an inert material and dispose of it in accordance with local regulations.[2] Avoid release to the environment.[2]

Hazard Classifications: [10]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/eye protection/face protection.

Reactivity and Stability

This compound is chemically inert and thermally stable under normal conditions of use, storage, and transport.[2] It is non-reactive with most acids, bases, and oxidizing and reducing agents. Thermal decomposition can occur at very high temperatures (around 400 °C), which may release toxic fumes, including hydrogen fluoride.[2]

Spectroscopic Characterization

-

¹⁹F NMR: This is the most informative technique for characterizing perfluorinated compounds. The spectrum would be complex due to the presence of multiple, distinct fluorine environments and through-space coupling. The chemical shifts and coupling constants would be characteristic of the perfluoroalkyl structure.

-

Mass Spectrometry: Electron ionization mass spectrometry would show a molecular ion peak (M⁺) at m/z 450, corresponding to the molecular weight of C₉F₁₈. A characteristic fragmentation pattern involving the loss of CF₃ groups and other fluorinated fragments would also be observed.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong C-F stretching vibrations, typically in the region of 1100-1300 cm⁻¹. The absence of C-H stretching bands would confirm the perfluorinated nature of the molecule.

Applications in Research and Industry

The unique properties of this compound make it suitable for a range of specialized applications:

-

Heat Transfer Fluids: Its high thermal stability, low viscosity, and wide liquid range make it an excellent heat transfer fluid, particularly in the electronics and semiconductor industries for cooling applications.

-

Dielectric Fluids: Due to its high dielectric strength and chemical inertness, it is used as an insulating fluid in high-voltage electrical equipment.

-

Tracer Studies: Perfluorocarbons can be detected at very low concentrations, making them ideal as tracers in environmental and hydrological studies. For instance, it has been used in the characterization of non-aqueous phase liquid/tracer interactions in vadose zone partitioning interwell tracer tests.[11]

-

Medical and Pharmaceutical Research: While not a direct therapeutic agent, its ability to dissolve large volumes of gases has led to research into its use in applications such as liquid ventilation and as a component of artificial blood substitutes.[]

Conclusion

This compound is a highly stable and inert perfluorocarbon with a unique set of physicochemical properties. Its synthesis is achieved through specialized fluorination techniques, and its handling requires standard laboratory safety precautions. The diverse applications of this compound in high-technology industries and scientific research underscore its importance as a specialty chemical. Further research into its properties and potential applications is ongoing.

References

-

Fowler Process. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link][7]

-

Perfluoro-1,3-dimethylcyclohexane. (n.d.). Self-published. [Link][1]

-

Perfluoro(1,3,5-trimethylcyclohexane). (n.d.). PubChem. Retrieved January 17, 2026, from [Link][10]

-

Electrochemical Introduction of Fluorine. (n.d.). Thieme. [Link][9]

-

Perfluoro-1,3-dimethylcyclohexane. (n.d.). NIST WebBook. [Link][13]

- Process for producing fluorocarbons. (1952).

-

Perfluoro(1,3,5-trimethylcyclohexane) (C9F18). (n.d.). PubChemLite. [Link]

-

Electrochemical Fluorination of Organic Compounds. (n.d.). Revue Roumaine de Chimie. [Link]

- Process for the electrochemical fluorination of organic compounds. (2012).

-

Electrochemical C(sp3)-H Fluorination. (2019). PubMed. [Link]

-

Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5- tetrafluorocyclohexane. (2025). Beilstein Journal of Organic Chemistry. [Link]

-

Electrochemical fluorination of some industrially important organic compounds. (2025). ResearchGate. [Link]

-

1,3,5-Trimethylcyclohexane. (n.d.). SpectraBase. [Link]

-

1,3,5-Trimethylcyclohexane. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Cyclohexane, 1,3,5-trimethyl-. (n.d.). NIST WebBook. [Link]

-

Cyclohexane, 1,3,5-trimethyl-, (1α,3α,5α)-. (n.d.). NIST WebBook. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. f2chemicals.com [f2chemicals.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. scbt.com [scbt.com]

- 5. f2chemicals.com [f2chemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. Fowler process - Wikipedia [en.wikipedia.org]

- 8. US9340884B2 - Process for the electrochemical fluorination of organic compounds - Google Patents [patents.google.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Perfluoro(1,3,5-trimethylcyclohexane) | C9F18 | CID 2776392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound, mixture of isomers, tech., Thermo Scientific Chemicals 50 g [thermofisher.com]

- 13. Perfluoro-1,3-dimethylcyclohexane [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of Organic Compounds in Perfluoro-1,3,5-trimethylcyclohexane

Abstract

Perfluoro-1,3,5-trimethylcyclohexane, a highly fluorinated cyclic hydrocarbon, presents a unique and challenging solvent environment for organic compounds. Its distinct properties, including high density, low surface tension, and chemical inertness, make it a subject of interest for specialized applications in research, particularly in the realms of drug development and materials science. This technical guide provides a comprehensive exploration of the principles governing the solubility of organic compounds in this fluorous solvent. We will delve into the physicochemical characteristics of this compound, the theoretical underpinnings of solute-solvent interactions in fluorinated systems, predictive models for estimating solubility, and detailed experimental protocols for its empirical determination. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and leverage the unique properties of this solvent.

Introduction: The Unique World of Perfluorinated Solvents

Perfluorinated compounds (PFCs), such as this compound, occupy a distinct niche in the landscape of chemical solvents. Characterized by the substitution of all hydrogen atoms with fluorine, these molecules exhibit exceptionally weak intermolecular van der Waals forces.[1] This leads to a suite of unusual properties, including low surface tension, high gas solubility, and a general immiscibility with both aqueous and many organic phases.[2] This latter characteristic gives rise to the concept of "fluorous" systems, which can form biphasic mixtures with common organic solvents, a property exploited in specialized synthesis and purification techniques.[3]

Understanding the solubility of organic compounds in this compound is paramount for its application. For instance, in drug delivery, the partitioning of a therapeutic agent into a fluorous phase can be a critical design parameter. Similarly, in materials science, the ability to dissolve specific organic precursors in a fluorinated solvent can enable the formation of novel polymers and coatings. This guide aims to provide the foundational knowledge and practical tools necessary to navigate the complexities of solubility in this unique solvent.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is the cornerstone for predicting and interpreting solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₉F₁₈ | [2] |

| Molecular Weight | 450.07 g/mol | [2] |

| Appearance | Clear, colorless liquid | [4] |

| Odor | Odorless | [4] |

| Boiling Point | ~127.4 °C | [4] |

| Melting Point | ~-68 °C | [4] |

| Density | ~1.888 g/mL | [4] |

| Viscosity (dynamic) | ~2.275 mPa·s | [4] |

| Refractive Index | ~1.2973 | [4] |

| Water Solubility | Insoluble/Not miscible | [5][6] |

These properties highlight the non-polar and weakly interacting nature of the solvent, which dictates its limited ability to dissolve most conventional organic solutes.

Theoretical Framework of Solubility in Perfluorinated Solvents

The adage "like dissolves like" provides a rudimentary but useful starting point for understanding solubility. However, the interactions in fluorous systems are more nuanced. The primary challenge for an organic solute to dissolve in a perfluorinated solvent is the energy required to create a cavity in the solvent for the solute molecule.[1] The weak intermolecular forces in perfluorocarbons mean that the energy cost of cavity formation is relatively low.[1] However, the subsequent favorable interactions between the solute and the perfluorinated solvent are often insufficient to overcome the solute-solute interactions in the solid state, leading to low solubility for many organic compounds.

Solute-Solvent Interactions

The interactions between an organic solute and this compound are dominated by dispersive forces. The highly electronegative fluorine atoms create a non-polar molecule with a very low polarizability.[7] This results in weak van der Waals interactions with most organic solutes. For a solute to exhibit appreciable solubility, it must either be very non-polar and have weak self-interactions, or it must possess structural features that can engage in more favorable interactions with the fluorinated solvent. One such feature is the presence of a "fluorous ponytail," a perfluorinated alkyl chain, which can enhance solubility in fluorous solvents.

Predictive Models for Solubility Estimation

Given the scarcity of comprehensive experimental solubility data for organic compounds in this compound, predictive models offer a valuable tool for initial screening and hypothesis generation.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters provide a semi-empirical method for predicting miscibility and solubility based on the principle that substances with similar HSP values are likely to be miscible.[8] The total Hildebrand solubility parameter is divided into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar interactions.

-

δH: Energy from hydrogen bonding.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions, including solubility.[9] It calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surfaces. This a priori predictive method does not rely on experimental data for the specific system, making it particularly useful for novel solvents like this compound.[10] The model can provide quantitative predictions of solubility in mol/L or other units, offering a more detailed insight than qualitative methods.[11]

Experimental Determination of Solubility

Empirical measurement remains the gold standard for determining the solubility of an organic compound. The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[12][13]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the general steps for determining the solubility of a solid organic compound in this compound.

Materials:

-

This compound (high purity)

-

Solid organic solute of interest (high purity)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (PTFE, compatible with the solvent)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or NMR)

Protocol Workflow:

Figure 1: General workflow for the shake-flask solubility determination method.

Detailed Steps:

-

Preparation of Supersaturated Solution:

-

Accurately weigh an excess amount of the solid organic solute and add it to a known volume of this compound in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.[14]

-

-

Equilibration:

-

Place the sealed vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This is typically 24 to 72 hours.[14] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let any suspended solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a chemically resistant (PTFE) filter. This step is critical to avoid transferring any solid particles.[14]

-

-

Sample Dilution and Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent in which both the solute and this compound are soluble. This is often a challenging step due to the immiscibility of the solvent. A highly fluorinated co-solvent or a carefully selected organic solvent may be required.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV, GC-MS, or NMR) to determine the concentration of the solute.

-

-

Quantification:

-

Prepare a calibration curve of the solute in the same diluent used for the samples.

-

Calculate the concentration of the solute in the original this compound solution, accounting for the dilution factor. The solubility is typically expressed in units such as mg/mL, g/100 mL, or molarity (mol/L).

-

Expected Solubility Trends of Organic Compounds

While specific quantitative data is limited, general trends in the solubility of organic compounds in this compound can be inferred based on the principles of fluorous interactions.

| Compound Class | Expected Solubility | Rationale |

| Alkanes | Low to Moderate | While non-polar, the cohesive energy of alkanes can be significant, limiting their miscibility with the weakly interacting fluorinated solvent. |

| Aromatics | Low | The polarizable π-system of aromatic rings leads to stronger self-interactions that are not favorably overcome by the weak dispersion forces of the solvent. |

| Alcohols & Amines | Very Low | The strong hydrogen bonding between these molecules makes them highly insoluble in the non-polar, aprotic fluorinated solvent. |

| Ketones & Esters | Low | The polarity of the carbonyl group leads to dipole-dipole interactions that are not well-solvated by this compound. |

| Halogenated Hydrocarbons | Variable | Solubility will depend on the degree and type of halogenation. Highly chlorinated or brominated compounds may show some solubility. |

| Fluorinated Compounds | High | "Fluorous likes fluorous." Compounds with a significant degree of fluorination will exhibit the highest solubility due to favorable interactions. |

Conclusion

This compound is a solvent with a unique and highly specialized set of properties. Its low intermolecular forces and general inertness make it a poor solvent for most common organic compounds. However, for specific applications requiring a non-polar, non-coordinating, and chemically stable medium, it can be an invaluable tool. The solubility of organic solutes in this solvent is governed by a delicate balance of cavity formation energy and weak solute-solvent interactions. While experimental data remains sparse, predictive models such as Hansen Solubility Parameters and COSMO-RS can provide valuable initial estimates. For definitive solubility values, the shake-flask method, with careful consideration of the unique properties of the solvent, is the recommended experimental approach. As research into fluorous systems continues to expand, a deeper understanding of solubility in solvents like this compound will undoubtedly unlock new possibilities in drug development, materials science, and beyond.

References

-

Toxic Docs. (1999, March 10). Determination of the water solubility of pfos by the shake flask method. Retrieved from [Link]

- Hamza, M. A., Serratrice, G., Stébé, M. J., & Delpuech, J. J. (1981). Solute-solvent interactions in perfluorocarbon solutions of oxygen. An NMR study. Journal of the American Chemical Society, 103(13), 3733–3738.

- Google Patents. (n.d.). US20050090408A1 - Solubility of perfluorinated polyethers in fluorinated solvents.

-

Sci-Hub. (n.d.). Solute-solvent interactions in perfluorocarbon solutions of oxygen. An NMR study. Retrieved from [Link]

-

Zenodo. (2005). Prediction of Solubility with COSMO-RS. Retrieved from [Link]

-

Software for Chemistry & Materials. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Retrieved from [Link]

- RSC Publishing. (1968). Compound formation and solubility of some aromatic hydrocarbon and fluorocarbon systems. Journal of the Chemical Society A: Inorganic, Physical, Theoretical.

- RSC Publishing. (2023). Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks. Digital Discovery.

- ScienceDirect. (2013).

-

Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

-

ResearchGate. (n.d.). Hansen solubility parameters for the selected polymers, solvents, and nonsolvents. Retrieved from [Link]

- ACS Publications. (2022). Design of Ionic Liquids for Fluorinated Gas Absorption: COSMO-RS Selection and Solubility Experiments. Environmental Science & Technology.

- RSC Publishing. (2022). A unified ML framework for solubility prediction across organic solvents. Chemical Science.

-

Diversified Enterprises. (n.d.). Surface Free Energy Components by Polar/Dispersion and Acid—Base Analyses; and Hansen Solubility Parameters for Various Polymers. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of water in fluorocarbons: Experimental and COSMO-RS prediction results. Retrieved from [Link]

-

Kim Group. (2023). Group Publishes Work on Predicting Multicomponent Solvent Systems. Retrieved from [Link]

-

National Institutes of Health. (2020). High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen. Retrieved from [Link]

-

National Institutes of Health. (2008). Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups. Retrieved from [Link]

-

F2 Chemicals Ltd. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). The factors that influence solubility in perfluoroalkane solvents. Retrieved from [Link]

-

PubMed. (1998). Quantitative structure-activity relationships of perfluorinated hetero-hydrocarbons as potential respiratory media. Application to oxygen solubility, partition coefficient, viscosity, vapor pressure, and density. Retrieved from [Link]

-

Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

-

Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

National Institutes of Health. (2022). Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. Retrieved from [Link]

- RSC Publishing. (1994). Perfluorocarbon fluids as solvent replacements. Journal of the Chemical Society, Perkin Transactions 1.

-

ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US20050090408A1 - Solubility of perfluorinated polyethers in fluorinated solvents - Google Patents [patents.google.com]

- 4. f2chemicals.com [f2chemicals.com]

- 5. hansen-solubility.com [hansen-solubility.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 9. scm.com [scm.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. quora.com [quora.com]

thermal stability and decomposition of Perfluoro-1,3,5-trimethylcyclohexane.

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Perfluoro-1,3,5-trimethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a detailed exploration of the thermal characteristics of this compound. We will delve into its inherent stability, the mechanisms governing its decomposition under thermal stress, and the analytical methodologies required for its characterization. This document is structured to deliver not just data, but a causal understanding of the compound's behavior at elevated temperatures, ensuring a foundation of scientific integrity and practical insight.

Introduction to this compound

This compound (C₉F₁₈) is a fully fluorinated cyclic hydrocarbon, a member of the per- and polyfluoroalkyl substances (PFAS) class.[1] It is a clear, colorless, and odorless liquid at room temperature, characterized by high chemical inertness, non-flammability, and low solubility in water.[2][3] These properties stem from the immense strength of the carbon-fluorine (C-F) bonds, which are among the strongest in organic chemistry with a bond dissociation energy of approximately 485 kJ/mol.[3] Its robust nature makes it suitable for specialized applications, including as a heat transfer fluid, a dielectric coolant, and an inert solvent in chemical synthesis.[3] Understanding its thermal stability threshold and decomposition pathways is paramount for defining safe operating limits, predicting its environmental fate, and ensuring material compatibility in high-temperature applications.

Key Physical and Thermal Properties

A summary of the essential physical and thermal properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₉F₁₈ | [1] |

| Molecular Weight | ≈ 450.07 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | ≈ 127.4 °C | [2][4] |

| Melting Point | ≈ -68 °C | [2][4] |

| Density | ≈ 1.888 g/mL | [2][4] |

| Decomposition Temp. | ≈ 400 °C | [2] |

| Critical Temperature | ≈ 268.9 °C (542 K) | [2][4] |

| Critical Pressure | ≈ 18 bar | [2][4] |

Thermal Stability Profile

The defining characteristic of perfluorocarbons like this compound is their exceptional thermal stability. The molecule remains stable up to approximately 400 °C.[2][3] This high threshold is a direct consequence of the C-F bonds shielding the carbon skeleton from chemical attack and thermal degradation. However, above this temperature, the kinetic energy becomes sufficient to initiate the cleavage of the weakest bonds within the molecule, leading to irreversible decomposition. While the C-F bond is incredibly strong, the C-C bonds that form the perfluorinated backbone are comparatively weaker and thus represent the initial points of failure under severe thermal stress.[5]

Proposed Decomposition Pathways and Mechanisms

Direct experimental studies detailing the decomposition mechanism of this compound are not extensively documented in publicly available literature. However, by synthesizing data from studies on analogous short-chain perfluoroalkyl carboxylic acids (PFCAs) and other perfluorinated compounds, we can construct a scientifically grounded, proposed mechanism.[5][6] The thermal decomposition is expected to proceed via a radical-mediated chain-scission mechanism.[6]

Initiation: C-C Bond Homolysis The decomposition process is initiated by the cleavage of the weakest covalent bonds in the structure, which are the C-C bonds of the perfluorinated backbone, rather than the much stronger C-F bonds.[5] In the case of this compound, this would involve the homolytic scission of a C-C bond within the cyclohexane ring or the bond connecting a trifluoromethyl (-CF₃) group to the ring. This initial cleavage generates a pair of highly reactive perfluoroalkyl radicals.

Propagation and Product Formation Once formed, these perfluoroalkyl radicals can undergo several subsequent reactions:

-

Fragmentation: The radicals can "unzip" or fragment further, breaking more C-C bonds and producing smaller, volatile perfluorinated compounds.

-

Recombination: Radicals can recombine to form different, potentially more complex, perfluorinated molecules.[5]

-

Elimination: A radical can lose a fluorine atom (·F) to form a perfluoro-olefin (a compound with a C=C double bond).

This process leads to a complex mixture of smaller perfluorinated alkanes and alkenes. It is also plausible that highly toxic byproducts, such as Perfluoroisobutylene (PFIB), could be formed, as has been observed in the thermal degradation of other fluoropolymers like PTFE.[7]

Caption: Proposed radical-mediated decomposition pathway for this compound.

Experimental Analysis of Thermal Stability

To empirically determine the thermal stability and decomposition products of a compound like this compound, a suite of analytical techniques is employed. The combination of these methods provides a comprehensive picture of the material's behavior at elevated temperatures.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the decomposition temperature.

Protocol for TGA Analysis:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass using certified standards.

-

Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into an inert TGA pan (e.g., platinum or ceramic).

-

Atmosphere Selection: Set the purge gas to an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature, typically ambient (e.g., 30 °C).

-

Ramp the temperature at a controlled linear rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition, such as 600 °C.

-

-

Data Analysis: Plot the sample mass (%) as a function of temperature. The onset temperature of decomposition is identified as the point where significant mass loss begins.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Principle: To identify the specific chemical compounds produced during decomposition, Py-GC-MS is the method of choice. A sample is rapidly heated (pyrolyzed) to its decomposition temperature, and the resulting volatile fragments are immediately separated by gas chromatography and identified by mass spectrometry.

Caption: Workflow for identifying decomposition products using Py-GC-MS.

Conclusion

This compound exhibits high thermal stability, a characteristic trait of perfluorocarbons, with a decomposition threshold of approximately 400 °C.[2] This stability is owed to the strength of its C-F bonds.[3] When decomposition occurs, it is likely initiated by the cleavage of the less stable C-C bonds, proceeding through a radical-mediated mechanism to produce a variety of smaller perfluorinated compounds.[5][6] A thorough understanding of these thermal properties, validated through rigorous analytical techniques like TGA and Py-GC-MS, is essential for the safe and effective application of this compound in demanding thermal and chemical environments. This knowledge underpins risk assessment, process optimization, and the development of next-generation materials for high-performance applications.

References

- Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts (RSC Publishing).

- A chemical kinetic model for the decomposition of perfluorinated sulfonic acids. PubMed.

- Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. PMC - NIH.

- Chapter 5: Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purification. Books.

- Thermal Decomposition Mechanism and Kinetics of Perfluorooctanoic Acid (PFOA) and Other Perfluorinated Carboxylic Acids: A Theoretical Study | Request PDF. ResearchGate.

- This compound. F2 Chemicals Ltd.

- Perfluoro-1,3-dimethylcyclohexane. Chemical Properties.

- This compound. F2 Chemicals Ltd.

- This compound | 374-76-5. ChemicalBook.

- Perfluoro(1,3,5-trimethylcyclohexane) | C9F18 | CID 2776392. PubChem.

- Perfluoro(1,3,5-trimethylcyclohexane) | 374-76-5. Sigma-Aldrich.

- Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substances (PFAS) Using Granular Activated Carbon And Other Porous Materials. UND Scholarly Commons.

- Perfluoro(1,3,5-trimethylcyclohexane) | 374-76-5. Sigma-Aldrich.

- Thermal Stability Analysis of Perfluorohexane | Request PDF. ResearchGate.

- THERMAL DEGRADATION PRODUCTS OF POLYTETRAFLUOROETHYLENE (PTFE) UNDER ATMOSPHERIC CONDITION. Dioxin 20XX International Symposium.

Sources

- 1. Perfluoro(1,3,5-trimethylcyclohexane) | C9F18 | CID 2776392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. f2chemicals.com [f2chemicals.com]

- 3. grokipedia.com [grokipedia.com]

- 4. f2chemicals.com [f2chemicals.com]

- 5. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. dioxin20xx.org [dioxin20xx.org]

Navigating the Environmental Odyssey of Perfluoro-1,3,5-trimethylcyclohexane: A Technical Guide for Researchers

Foreword: Unveiling the Environmental Profile of a Unique Perfluorinated Compound

Perfluoro-1,3,5-trimethylcyclohexane (PFtMCH) stands as a distinct member of the vast family of per- and polyfluoroalkyl substances (PFAS). Its fully fluorinated, cyclic, and branched structure imparts a unique combination of chemical inertness and physical properties that dictate its behavior and ultimate fate in the environment. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the environmental transport and fate of PFtMCH. By integrating established physicochemical data with theoretical estimations and field-proven insights from the broader class of PFAS, this document aims to equip you with the knowledge to anticipate its environmental distribution, persistence, and potential for exposure. We will delve into the causality behind experimental and analytical choices, ensuring a self-validating framework for your own investigations.

Physicochemical Bedrock: The Foundation of Environmental Behavior

The environmental journey of any chemical is fundamentally governed by its intrinsic physicochemical properties. For PFtMCH, these properties paint a picture of a highly stable and hydrophobic substance.

| Property | Value | Source |

| Molecular Formula | C9F18 | [1] |

| Molecular Weight | 450.07 g/mol | [1] |

| Boiling Point | ~127.4 °C | [2] |

| Melting Point | ~-68 °C | [2] |

| Vapor Pressure | ~1.3 kPa (at 20°C) | [2] |

| Water Solubility | Insoluble/Not miscible | , [2][3] |

| Log Octanol-Water Partition Coefficient (Log Kow) | 6.8 | |

| Density | ~1.888 g/mL | [2] |

The high molecular weight and extensive fluorination result in a molecule with strong intramolecular bonds and weak intermolecular forces, leading to its relatively low boiling point for its mass. Crucially, its insolubility in water and high Log Kow value are strong indicators of its hydrophobicity, suggesting a preference for partitioning into organic matter and lipids rather than remaining in aqueous phases.

Environmental Partitioning: Where Does PFtMCH Go?

Understanding how PFtMCH distributes itself among the primary environmental compartments—air, water, soil, and biota—is critical to predicting its fate and potential for exposure. This partitioning behavior is dictated by key environmental fate parameters, which, in the absence of direct experimental data for PFtMCH, can be reliably estimated using Quantitative Structure-Activity Relationship (QSAR) models.

Soil and Sediment Sorption: The Organic Carbon Anchor

Given its hydrophobicity, PFtMCH is expected to exhibit significant sorption to soil and sediment, primarily driven by partitioning into organic carbon. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter for quantifying this behavior.

Protocol Spotlight: Determining Koc for Hydrophobic Compounds

The gold standard for determining Koc is the batch equilibrium method (OECD Guideline 106). However, for highly hydrophobic compounds like PFtMCH, this method can be challenging due to their low water solubility. A more practical approach is the High-Performance Liquid Chromatography (HPLC) screening method (OECD Guideline 121), which correlates the retention time of a substance on a stationary phase with known Koc values of reference compounds.

QSAR Estimation of Koc

In the absence of experimental data, QSAR models can provide a reliable estimate of Koc. The OPERA (OPEn structure-activity Relationship App) model, for instance, is a widely used tool for predicting physicochemical properties.

Caption: QSAR workflow for HLC estimation.

Given its high vapor pressure and low water solubility, PFtMCH is predicted to have a relatively high Henry's Law Constant. This suggests that volatilization from surface waters and moist soils will be a significant transport pathway into the atmosphere.

Persistence and Transformation: A "Forever Chemical"?